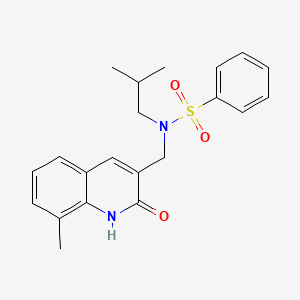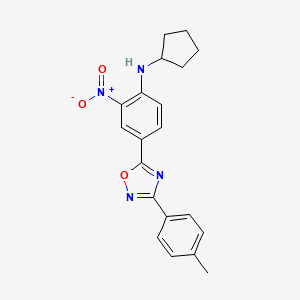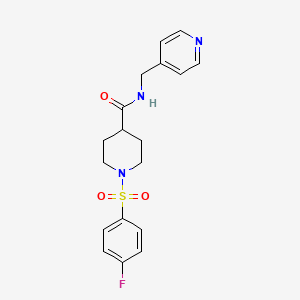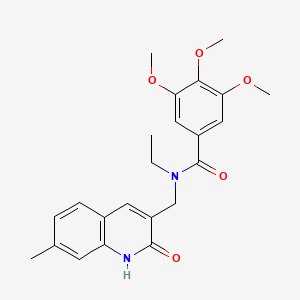
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, also known as MNPA, is a chemical compound that has gained attention for its potential use in scientific research. This compound has shown promising results in various studies, and researchers are exploring its potential applications in different fields.
作用機序
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been shown to bind to metal ions and Aβ peptides through its nitro and oxadiazole functional groups. This binding ability allows this compound to act as a fluorescent probe and inhibit the aggregation of Aβ peptides. Additionally, this compound's photosensitizing ability is due to its ability to generate singlet oxygen upon exposure to light.
Biochemical and Physiological Effects:
Studies have shown that this compound is non-toxic and does not cause any significant adverse effects on cells and tissues. However, further research is needed to determine its long-term effects and potential toxicity in vivo.
実験室実験の利点と制限
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline's unique properties make it a promising tool for various scientific research applications. Its high sensitivity and selectivity as a fluorescent probe make it useful for detecting metal ions and Aβ peptides. Additionally, its photosensitizing ability makes it a potential candidate for photodynamic therapy. However, this compound's synthesis method is complex and requires specific reaction conditions, which may limit its availability and use in some labs.
将来の方向性
Further research is needed to explore the full potential of N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline in different fields. Some potential future directions include:
- Investigating this compound's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases.
- Exploring this compound's potential as a photosensitizer for other types of cancer and non-cancerous diseases.
- Developing new synthesis methods to improve the yield and purity of this compound.
- Studying the long-term effects and potential toxicity of this compound in vivo.
合成法
The synthesis of N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-bromoaniline with 2-methoxybenzyl alcohol and 3-propyl-1,2,4-oxadiazol-5-amine under specific reaction conditions. This process yields this compound as a yellow solid with a high purity level.
科学的研究の応用
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are associated with Alzheimer's disease. This compound has also shown potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-6-18-21-19(27-22-18)13-9-10-15(16(11-13)23(24)25)20-12-14-7-4-5-8-17(14)26-2/h4-5,7-11,20H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZOFFMBAPJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)

![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
